

Ethylene Trithiocarbonate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene trithiocarbonate*

Cat. No.: *B145673*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylene trithiocarbonate (ETTC), a sulfur-containing heterocyclic compound, has emerged as a pivotal intermediate in a diverse array of organic transformations. Its unique reactivity profile makes it a valuable building block for the synthesis of complex molecules, ranging from conducting materials to potentially therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **ethylene trithiocarbonate**, with a focus on its role in facilitating advanced organic synthesis and its potential in drug discovery and development.

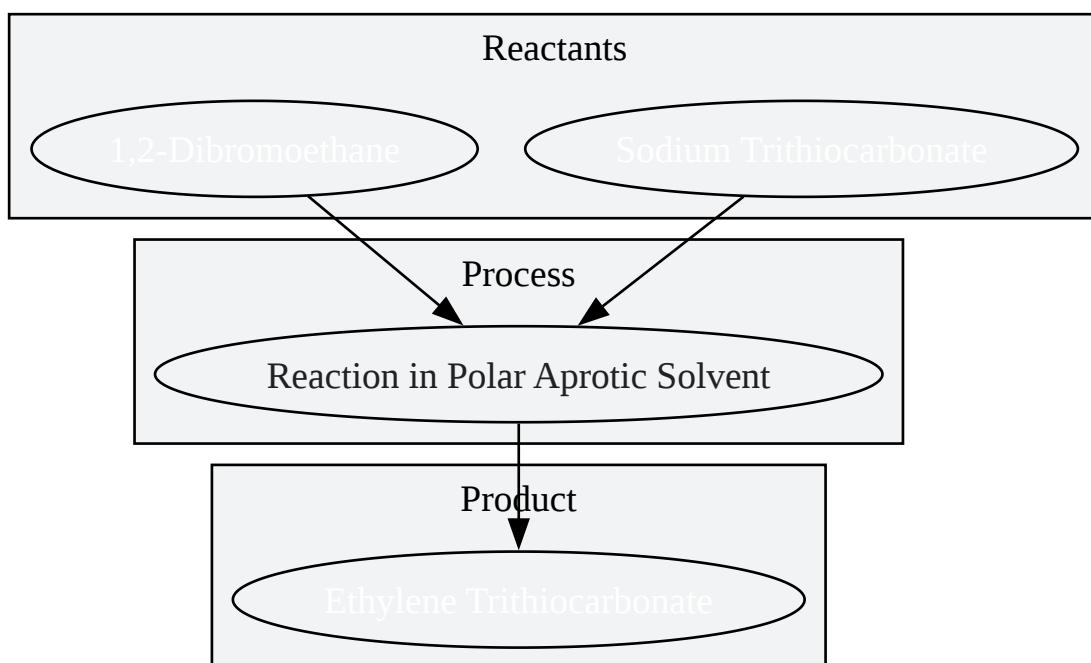
Physicochemical and Spectroscopic Data

Ethylene trithiocarbonate is a yellow, low-melting solid. A summary of its key physical and spectroscopic properties is presented below for easy reference.

Property	Value	Reference(s)
Molecular Formula	$C_3H_4S_3$	[1]
Molecular Weight	136.26 g/mol	[1]
Appearance	Yellow solid	[2]
Melting Point	34-36 °C	
Boiling Point	307 °C (at 760 mmHg)	
1H NMR ($CDCl_3$)	δ 3.98 (s, 4H)	[3]
^{13}C NMR ($CDCl_3$)	δ 230.0 (C=S), 45.1 (CH ₂)	[3] [4]
IR (KBr, cm^{-1})	Data not explicitly found in search results	
Mass Spectrum (m/z)	Data not explicitly found in search results	

Synthesis of Ethylene Trithiocarbonate

Several synthetic routes to **ethylene trithiocarbonate** have been developed, offering flexibility in terms of starting materials and reaction conditions. Two common and effective methods are highlighted below.


Synthesis from 1,2-Dibromoethane and a Trithiocarbonate Salt

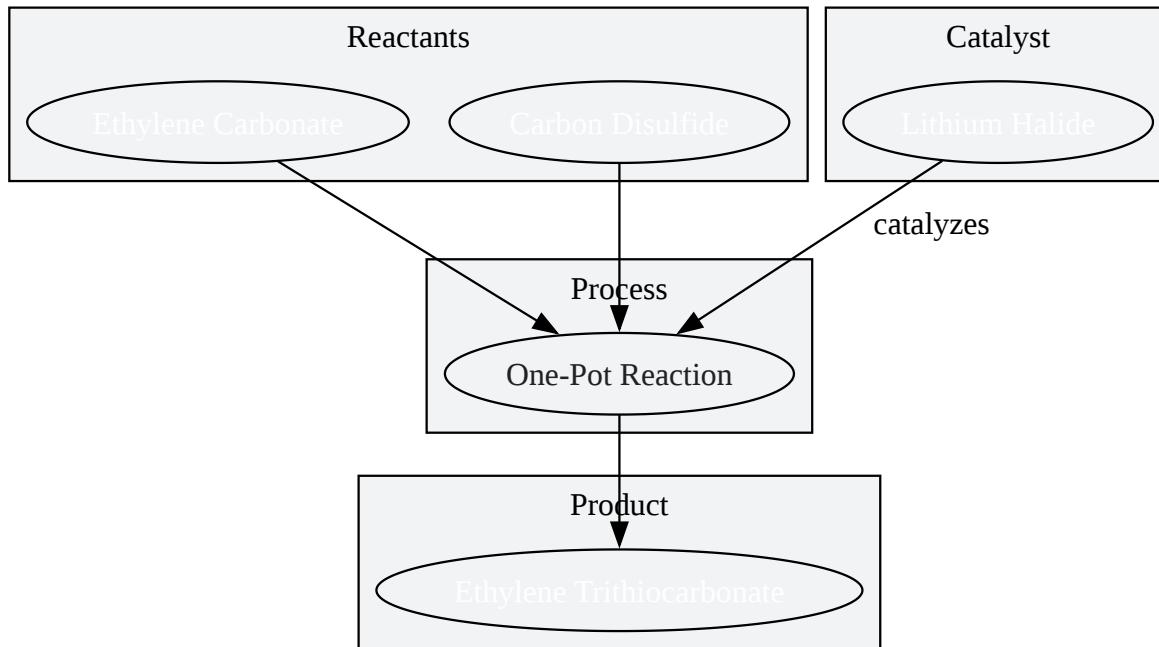
A traditional and reliable method for the synthesis of **ethylene trithiocarbonate** involves the reaction of 1,2-dibromoethane with a trithiocarbonate salt, such as sodium trithiocarbonate.[\[2\]](#) This S_N2 reaction proceeds readily to form the five-membered ring.

Experimental Protocol:

While the search results mention this method, a detailed, step-by-step experimental protocol from a peer-reviewed source was not explicitly found. The following is a generalized procedure based on established principles of organic synthesis.

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium trithiocarbonate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
- To this solution, add 1,2-dibromoethane dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60–80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **ethylene trithiocarbonate** by recrystallization or column chromatography.

[Click to download full resolution via product page](#)


One-Pot Synthesis from Ethylene Carbonate and Carbon Disulfide

A more recent and efficient approach is the one-pot synthesis from ethylene carbonate and carbon disulfide (CS₂).^{[5][6][7]} This method is catalyzed by a lithium halide and offers good to excellent yields.^{[5][6][7]}

Experimental Protocol:

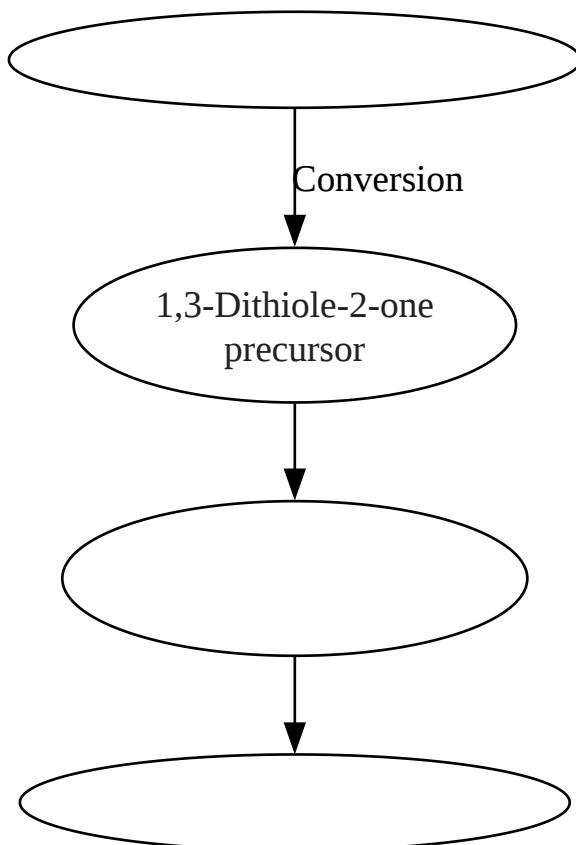
A detailed experimental protocol from a peer-reviewed source was not explicitly found in the search results. The following is a generalized procedure based on the available information.^{[5][6][7]}

- In a suitable reaction vessel, combine ethylene carbonate, carbon disulfide, and a catalytic amount of a lithium halide (e.g., lithium chloride).
- Heat the mixture under an inert atmosphere. The reaction temperature will influence the rate of decomposition of ethylene carbonate to ethylene oxide, a key intermediate.
- Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).
- Upon completion, cool the reaction mixture and remove any unreacted starting materials and solvent under reduced pressure.
- The crude **ethylene trithiocarbonate** can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Key Reactions and Applications in Organic Synthesis

Ethylene trithiocarbonate serves as a versatile precursor to a variety of important organic molecules.

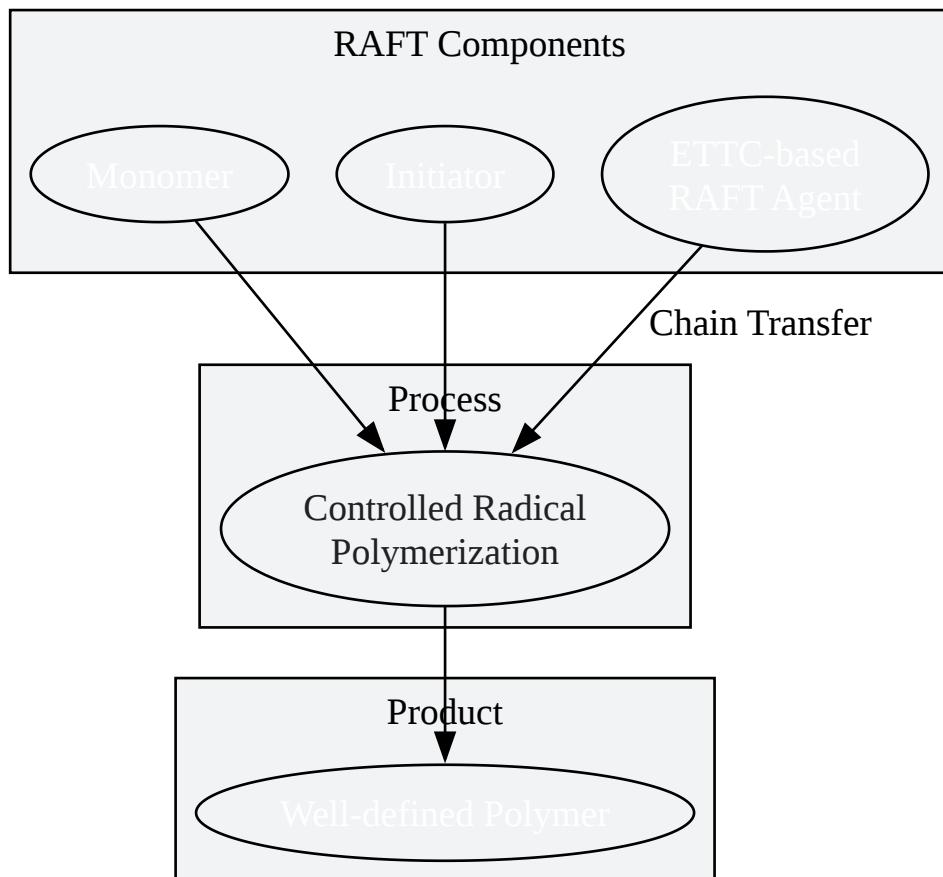

Synthesis of Tetrathiafulvalene (TTF) and its Derivatives

One of the most significant applications of **ethylene trithiocarbonate** is in the synthesis of tetrathiafulvalene (TTF) and its derivatives.^{[2][8][9][10]} TTF is a key component in the development of organic conductors and superconductors. The synthesis typically involves the self-coupling of 1,3-dithiole-2-thione units, which can be derived from **ethylene trithiocarbonate**.

Experimental Protocol for Coupling:

While the search results confirm this application, a detailed, step-by-step experimental protocol for the direct coupling of **ethylene trithiocarbonate** to form TTF was not explicitly found. The synthesis of TTF often proceeds through intermediates. The following is a generalized representation of the key transformation.

- Conversion of **ethylene trithiocarbonate** to a suitable 1,3-dithiole-2-one or a related precursor.
- Coupling of the precursor, often using a phosphite reagent such as triethyl phosphite, to form the central double bond of the TTF core.



[Click to download full resolution via product page](#)

Role in Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Trithiocarbonates, including derivatives of **ethylene trithiocarbonate**, are widely used as chain transfer agents in RAT (Reversible Addition-Fragmentation chain-Transfer) polymerization.[\[11\]](#)

[12][13][14] This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The trithiocarbonate moiety can be further modified post-polymerization to introduce various functionalities.

[Click to download full resolution via product page](#)

Applications in Drug Development

While direct applications of **ethylene trithiocarbonate** in marketed drugs are not widely documented, the trithiocarbonate functional group is of significant interest in medicinal chemistry. Derivatives of trithiocarbonates have shown a range of biological activities, suggesting the potential for **ethylene trithiocarbonate** to serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Antimicrobial and Antifungal Agents

Trithiocarbonate derivatives have been investigated for their antimicrobial and antifungal properties.^[15] For instance, certain synthetic trithiocarbonates have demonstrated activity against various strains of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

Anticancer Agents

The trithiocarbonate moiety has also been incorporated into molecules with potential anticancer activity. These compounds may exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.^[11]

Synthesis of Bioactive Molecules

Ethylene trithiocarbonate and its derivatives can be used in the synthesis of various bioactive molecules. For example, it can be a precursor in the synthesis of Mesna, a uroprotective agent used to prevent hemorrhagic cystitis in patients receiving chemotherapy with ifosfamide or cyclophosphamide.^[12]

Conclusion

Ethylene trithiocarbonate is a valuable and versatile intermediate in organic synthesis. Its accessibility through various synthetic routes and its rich reactivity make it an important building block for a range of applications. From the development of advanced materials like organic conductors to its emerging potential in the synthesis of bioactive molecules for drug discovery, **ethylene trithiocarbonate** continues to be a compound of significant interest to the scientific community. Further exploration of its reactivity and applications is likely to uncover new and innovative uses for this important sulfur-containing heterocycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- 2. KR20070010054A - Synthesis of Trithiocarbonate RAF Agent and Intermediates thereof - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. ETHYLENE TRITHIOCARBONATE(822-38-8) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace at KIST: One-pot synthesis of ethylene trithiocarbonate from ethylene carbonate [pubs.kist.re.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of tetrathiafulvalene polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A facile preparation of tetrathiafulvalenes having alkylthio groups from 1,3-dithiole-2-thiones using a high-pressure reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient usage of thiocarbonates for both the production and the biofunctionalization of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 232. Reactions of ethylene oxides. Part I. Preparation of ethylene sulphides and trithiocarbonates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ethylene Trithiocarbonate: A Versatile Intermediate in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145673#ethylene-trithiocarbonate-as-an-intermediate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com